(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL
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Overview
Description
(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL is a chemical compound with the molecular formula C5H6INO2 and a molecular weight of 239.01 g/mol . It is known for its unique structure, which includes an iodine atom, a methyl group, and an oxazole ring. This compound is used in various scientific research applications due to its interesting chemical properties.
Preparation Methods
The synthesis of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL typically involves the reaction of 4-iodo-5-methyl-1,2-oxazole with formaldehyde under specific conditions . The reaction is carried out in the presence of a base, such as sodium hydroxide, to facilitate the formation of the methanol derivative. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The iodine atom in the compound can be substituted with other functional groups, such as halogens, using reagents like sodium iodide in acetone.
Common reagents and conditions used in these reactions include organic solvents, catalysts, and specific temperature and pressure conditions to achieve the desired products .
Scientific Research Applications
(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of (4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and the context in which the compound is used .
Comparison with Similar Compounds
(4-IODO-5-METHYL-1,2-OXAZOL-3-YL)METHANOL can be compared with other similar compounds, such as:
(4-Iodo-3-methylisoxazol-5-yl)methanol: This compound has a similar structure but differs in the position of the methyl group and the oxazole ring.
3-amino-4-(5-methyl-1,2,4-oxadiazol-3-yl)furazan: This compound contains an oxadiazole ring instead of an oxazole ring and has different functional groups
The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties, making it valuable for various research applications.
Properties
IUPAC Name |
(4-iodo-5-methyl-1,2-oxazol-3-yl)methanol |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H6INO2/c1-3-5(6)4(2-8)7-9-3/h8H,2H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DNXUUFMHWSRECW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NO1)CO)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H6INO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
239.01 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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